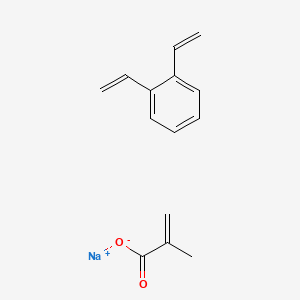
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with 2-methylprop-2-enoic acid in the presence of a sodium catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the aliphatic components can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Similar in structure but with potassium instead of sodium.
1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Lacks the sodium component, leading to different chemical properties.
Uniqueness
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is unique due to the presence of both sodium and the specific arrangement of its aromatic and aliphatic components. This combination gives it distinct chemical and physical properties that make it valuable for various applications.
Propriétés
Numéro CAS |
63182-04-7 |
|---|---|
Formule moléculaire |
C14H15NaO2 |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C4H6O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clé InChI |
IGKBDWIPWLLGIW-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[Na+] |
Numéros CAS associés |
63182-04-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)


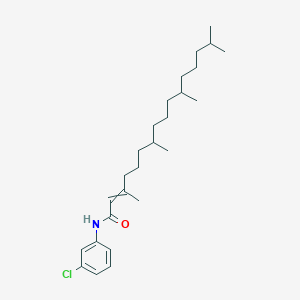
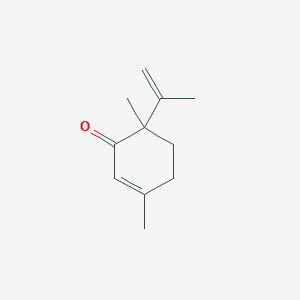
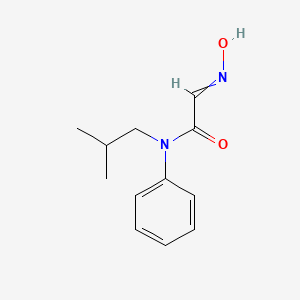
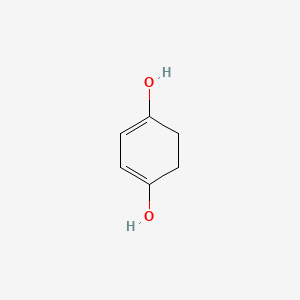
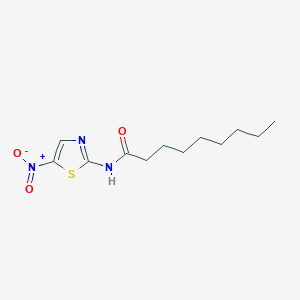
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)


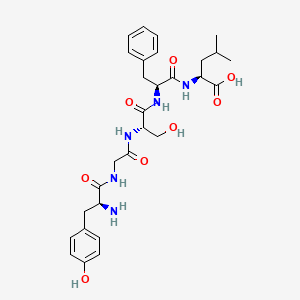
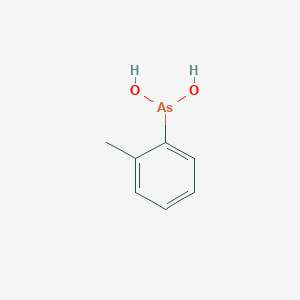
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
